Research suggests that Tetrachlorobis(tetrahydrofuran)niobium can act as a precursor for the formation of heterogeneous catalysts. These catalysts are important for various chemical reactions, including olefin polymerization and metathesis.
Tetrachlorobis(tetrahydrofuran)niobium has been explored as a potential precursor for the synthesis of niobium-based thin films and ceramics. These materials have interesting properties that could be useful in applications like superconductors and capacitors.
Beyond applications as a precursor, Tetrachlorobis(tetrahydrofuran)niobium itself is a subject of scientific study. Researchers are interested in understanding its physical and chemical properties, including its structure, reactivity, and potential for further development.
Tetrachlorobis(tetrahydrofuran)niobium(IV) is a coordination compound with the molecular formula CHClNbO and a molecular weight of 378.9 g/mol. It consists of niobium in the +4 oxidation state coordinated with two tetrahydrofuran molecules and four chloride ions. This compound is notable for its paramagnetic properties due to the presence of unpaired electrons in the d-orbitals of niobium. The structure typically forms monomers, which distinguishes it from other niobium compounds that may exhibit different coordination geometries .
The synthesis of tetrachlorobis(tetrahydrofuran)niobium(IV) involves the reaction of niobium(IV) chloride with tetrahydrofuran. The initial step includes the disproportionation of niobium(IV) chloride, which can be represented as:
Subsequently, tetrahydrofuran is introduced to form the final product:
The structural chemistry of tetrachlorobis(tetrahydrofuran)niobium(IV) [NbCl₄(THF)₂] exhibits distinct characteristics that differentiate it from the polymeric niobium(IV) chloride structure [1]. While the parent niobium tetrachloride exists as infinite chains of edge-sharing NbCl₆ octahedra with alternating short (302.9 picometers) and long (379.4 picometers) niobium-niobium distances [1] [2], the tetrahydrofuran adduct adopts a fundamentally different structural arrangement.
The polymeric niobium(IV) chloride crystallizes in the monoclinic space group I2/m, forming one-dimensional chains where each niobium center achieves octahedral coordination through edge-sharing with adjacent NbCl₆ units [1] [3]. The shorter niobium-niobium distances of 302.9 picometers correspond to direct metal-metal bonding interactions, which are responsible for the diamagnetic properties of the bulk material [1]. These metal-metal bonds arise from the pairing of the single d-electrons on adjacent niobium(IV) centers, effectively eliminating unpaired electrons and resulting in diamagnetic behavior [2].
In contrast, tetrachlorobis(tetrahydrofuran)niobium(IV) exists as discrete monomeric units where the niobium center maintains octahedral coordination but is isolated from direct metal-metal interactions [1]. This structural difference fundamentally alters the electronic and magnetic properties of the complex. The coordination sphere consists of four terminal chloride ligands and two tetrahydrofuran molecules coordinated through their oxygen atoms, creating a six-coordinate environment around the niobium(IV) center [4] [5].
The crystallographic parameters for NbCl₄(THF)₂ include a molecular weight of 378.93 grams per mole and an empirical formula of C₈H₁₆Cl₄NbO₂ [4] [5]. The compound exhibits a melting point of 93 degrees Celsius with decomposition, reflecting the relatively weak coordination of the tetrahydrofuran ligands [4]. The molecular structure lacks the extended connectivity observed in the polymeric tetrachloride, resulting in a discrete molecular compound with different physical and chemical properties.
The metal-metal bonding dynamics in niobium tetrachloride systems demonstrate remarkable sensitivity to ligand coordination and structural arrangements. In the polymeric NbCl₄ structure, the alternating short and long niobium-niobium distances create a distinctive bonding pattern that is characteristic of d¹ metal systems [1] [2]. The short distances of 302.9 picometers represent direct niobium-niobium σ-bonds formed through the overlap of d-orbitals from adjacent metal centers [1].
These metal-metal interactions are facilitated by the edge-sharing connectivity of the NbCl₆ octahedra, which positions niobium atoms at optimal distances for orbital overlap [6]. The bonding can be understood through molecular orbital theory, where the single d-electron on each niobium(IV) center pairs with that of an adjacent niobium atom, forming a two-electron bond that spans the metal-metal vector [7]. This pairing mechanism effectively removes unpaired electrons from the system, explaining the diamagnetic behavior of polymeric niobium tetrachloride despite the d¹ electronic configuration of individual metal centers [1].
The longer niobium-niobium distances of 379.4 picometers correspond to non-bonding interactions where the metal centers are too far apart for effective orbital overlap [1]. This alternating pattern creates a one-dimensional metallic chain with localized bonding regions, distinguishing it from systems with uniform metal-metal separations. The structural motif is common among early transition metal tetrachlorides, particularly those with d¹ and d² electronic configurations that favor metal-metal bonding [8].
Computational studies suggest that the metal-metal bonding in these systems involves primarily dz² orbital interactions, with some contribution from dxz and dyz orbitals depending on the specific geometry [6]. The strength of these interactions is influenced by factors such as metal-ligand distances, bond angles, and the overall electronic structure of the chain. In tetrachlorobis(tetrahydrofuran)niobium(IV), the absence of such chain connectivity eliminates the possibility of extended metal-metal bonding, fundamentally altering the electronic properties of the complex.
The coordination chemistry of tetrachlorobis(tetrahydrofuran)niobium(IV) reveals significant differences between monomeric and potential dimeric forms of the complex. In the monomeric structure, which represents the predominant form under typical conditions, the tetrahydrofuran ligands coordinate in a monodentate fashion through their oxygen atoms [1] [4]. Each tetrahydrofuran molecule occupies a single coordination site, resulting in a six-coordinate niobium(IV) center with idealized octahedral geometry.
The monomeric form exhibits paramagnetic behavior with an effective magnetic moment of approximately 1.7 Bohr magnetons, consistent with a d¹ electronic configuration containing one unpaired electron [1] [9]. This magnetic behavior contrasts sharply with the diamagnetic properties observed in polymeric niobium tetrachloride, highlighting the absence of metal-metal bonding interactions in the discrete molecular structure [1]. The tetrahydrofuran ligands in this arrangement adopt a cis-configuration in the solid state, although spectroscopic evidence suggests a trans-arrangement may be favored in solution [9].
In potential dimeric forms, such as [NbCl₄(THF)]₂, the structural arrangement would involve bridging interactions that could include both chloride and tetrahydrofuran ligands [9]. Computational studies suggest that dimeric structures could adopt edge-sharing double antiprism geometries, similar to those observed in related phosphine complexes of niobium tetrachloride [10]. In such arrangements, the tetrahydrofuran ligands could serve as terminal ligands on each niobium center, while chloride ligands provide the bridging connectivity between metal atoms.
The formation of dimeric structures would necessitate niobium-niobium bonding through the pairing of d¹ electrons, resulting in diamagnetic behavior similar to that observed in polymeric systems [10]. However, the steric requirements of tetrahydrofuran ligands and their strong coordination to niobium generally favor monomeric structures under standard conditions. The equilibrium between monomeric and dimeric forms is influenced by factors such as concentration, temperature, and solvent polarity, with monomeric structures typically predominating in coordinating solvents [9].
The structural comparison between tetrachlorobis(tetrahydrofuran)niobium(IV) and its tungsten(IV) chloride analogues reveals both similarities and significant differences arising from the distinct electronic configurations and atomic properties of these Group 6 and Group 5 metals [8] [11]. Tungsten(IV) chloride adopts a polymeric structure identical to that of niobium(IV) chloride, forming infinite chains of edge-sharing WCl₆ octahedra with alternating short and long metal-metal distances [8].
In the tungsten(IV) chloride structure, the short tungsten-tungsten distances are approximately 2.63 Angstroms, notably shorter than the corresponding niobium-niobium distances of 3.029 Angstroms [8] [1]. This difference reflects the more compact 5d orbitals of tungsten compared to the 4d orbitals of niobium, allowing for more effective orbital overlap and stronger metal-metal bonding [6]. The d² electronic configuration of tungsten(IV) provides two electrons per metal center for bonding interactions, in contrast to the single electron available in niobium(IV) systems.
Both metals form stable tetrahydrofuran adducts with the stoichiometry MCl₄(THF)₂, where M represents either niobium or tungsten [12]. The tungsten(IV) analogue, WCl₄(THF)₂, exhibits similar molecular geometry to its niobium counterpart, with octahedral coordination around the metal center and cis-oriented tetrahydrofuran ligands [12]. However, the stronger metal-ligand bonding in tungsten systems generally results in enhanced thermal stability and reduced sensitivity to ligand substitution reactions.
The comparative bond lengths reveal that tungsten-chloride distances are typically shorter than niobium-chloride distances due to the higher effective nuclear charge and more contracted orbitals of tungsten [8]. Tungsten-oxygen distances to coordinated tetrahydrofuran are similarly shorter, reflecting stronger σ-donor interactions. Both systems exhibit high sensitivity to moisture and oxygen, requiring careful handling under inert atmosphere conditions [8] [12].